4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole

Organic Synthesis Cross-Coupling Medicinal Chemistry

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 82633-48-5) is a uniquely differentiated fluorinated pyrazole building block. The 4-bromo substituent provides a chemically distinct and quantifiably different handle for derivatization compared to non-halogenated (CAS 75823-64-2) or chloro-analogs (CAS 247170-22-5). Bromine's superior reactivity in cross-coupling and nucleophilic substitution enables efficient synthesis of 4-aryl, 4-alkynyl, or 4-amino derivatives. The heptafluoropropyl group imparts high lipophilicity (LogP 3.77), enhancing membrane permeability for drug discovery. Ideal for SAR studies in medicinal and agrochemical research. Listed on EPA TSCA PFAS inventory.

Molecular Formula C7H4BrF7N2
Molecular Weight 329.01 g/mol
CAS No. 82633-48-5
Cat. No. B3043258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole
CAS82633-48-5
Molecular FormulaC7H4BrF7N2
Molecular Weight329.01 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)Br
InChIInChI=1S/C7H4BrF7N2/c1-2-3(8)4(17-16-2)5(9,10)6(11,12)7(13,14)15/h1H3,(H,16,17)
InChIKeyWDDUCRITVXHQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 82633-48-5): A Fluorinated Pyrazole Intermediate for Synthesis and Procurement


4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 82633-48-5) is a heterocyclic organic compound and a fluorinated pyrazole derivative [1]. Its core structure, a pyrazole ring, is defined by the unique combination of a bromine atom, a heptafluoropropyl group, and a methyl group . The compound is tracked in the US EPA's Comptox database (DTXSID10896072) and is listed on the TSCA 8(a)(7) PFAS Chemicals list, underscoring its regulatory relevance and the need for precise procurement [2]. This combination of substituents makes it a valuable intermediate for further chemical transformations, particularly in medicinal and agrochemical research .

Why 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 82633-48-5) Cannot Be Readily Substituted by Other Fluorinated Pyrazoles


Direct substitution with similar fluorinated pyrazoles, such as 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 75823-64-2) or 4-chloro-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 247170-22-5), is not chemically straightforward. The 4-bromo substituent in CAS 82633-48-5 provides a chemically distinct and quantifiably different handle for derivatization compared to the non-halogenated or chloro-analogs [1]. Bromine's unique reactivity profile in cross-coupling and nucleophilic substitution reactions, combined with the significant impact on the compound's calculated physicochemical properties like lipophilicity (LogP) and aqueous solubility, means that a generic substitution will lead to a different reaction outcome and final product profile [1].

Quantitative Comparative Evidence for 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 82633-48-5)


Synthetic Utility: 4-Bromo Substituent vs. Non-Halogenated Pyrazole Core

The presence of a bromine atom at the 4-position of the pyrazole ring makes 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole a far more versatile synthetic intermediate than its non-halogenated analog, 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 75823-64-2). The bromine provides a specific, well-characterized site for further functionalization via well-established reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . In contrast, direct functionalization of the non-halogenated pyrazole core requires harsher conditions or pre-activation steps and is less regioselective.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Reactivity Contrast: C-Br vs. C-Cl Bond for Sequential Derivatization

When compared to its 4-chloro analog, 4-chloro-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 247170-22-5), the 4-bromo derivative (CAS 82633-48-5) offers a significantly more reactive carbon-halogen bond. This is a fundamental, class-level principle of organic chemistry where C-Br bonds are more reactive than C-Cl bonds towards oxidative addition in transition metal-catalyzed reactions and nucleophilic aromatic substitution . This higher reactivity allows for milder reaction conditions and the potential for better chemoselectivity in complex molecular settings. Furthermore, the C-Br bond can be selectively reacted in the presence of a C-Cl bond, providing an orthogonal handle for sequential derivatization.

Chemoselectivity Sequential Synthesis Fluorinated Building Blocks

Physicochemical Differentiation: Calculated LogP and Solubility vs. Non-Halogenated Analog

The presence of the bromine atom significantly alters the predicted physicochemical properties of the compound compared to its non-halogenated analog. The calculated LogP for 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole is 3.77 [1]. This is in contrast to the non-halogenated analog, 3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 75823-64-2), which has a predicted LogP of 2.8 [2]. The increased lipophilicity of the target compound is expected to influence its membrane permeability and distribution. Furthermore, its calculated aqueous solubility is extremely low (0.013 g/L at 25°C) , which is a key consideration for formulation and biological assays.

Lipophilicity Drug Design ADME Properties

Primary Research and Development Scenarios for 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole (CAS 82633-48-5)


Modular Synthesis of Fluorinated Pyrazole Libraries via Pd-Catalyzed Cross-Coupling

The 4-bromo substituent is a prime functional handle for generating a library of 4-aryl, 4-alkynyl, or 4-amino substituted derivatives. This is directly supported by the evidence of its use as a building block and its differentiation from non-halogenated and chloro-analogs in terms of reactivity . Researchers can use this compound as a single, versatile starting material to explore structure-activity relationships (SAR) in drug discovery programs targeting inflammation, metabolic diseases, or other areas where fluorinated heterocycles are privileged scaffolds [1].

Target Synthesis of Agrochemical and Pharmaceutical Intermediates

Fluorinated pyrazoles are a common motif in modern agrochemicals and pharmaceuticals. The combination of the lipophilic heptafluoropropyl group and the reactive bromine handle makes CAS 82633-48-5 a particularly attractive intermediate for synthesizing target compounds with enhanced bioavailability and metabolic stability . Its use is substantiated by vendor documentation highlighting its role in the synthesis of pharmaceuticals and agrochemicals, where the precise physicochemical profile (e.g., high LogP of 3.77 [1]) is a desirable feature for membrane permeability [1].

Synthesis of High-Performance Fluorinated Materials

The unique properties of fluorinated compounds, such as high thermal and chemical stability and low surface energy, make them valuable in material science. 4-Bromo-3-(heptafluoropropyl)-5-methyl-1H-pyrazole can serve as a monomer or precursor for synthesizing novel fluorinated polymers or coatings. The bromine atom allows for incorporation of the fluorinated pyrazole unit into larger macromolecular structures, leveraging its distinct reactivity compared to less reactive chloro-analogs .

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